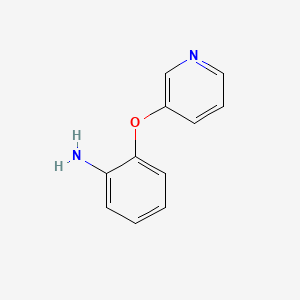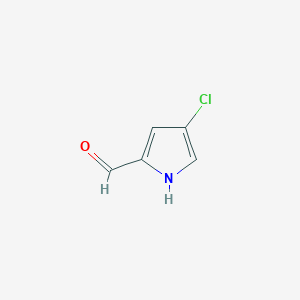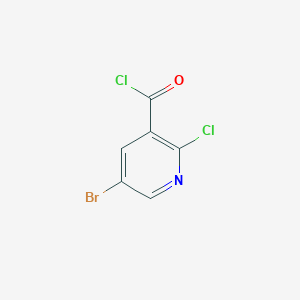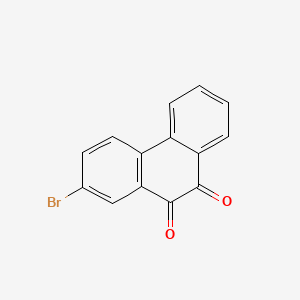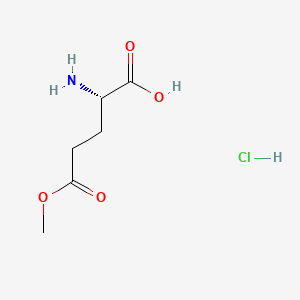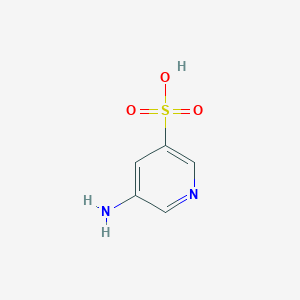
2-Ethyl-1,3-benzoxazol-4-amine
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic strategies have been explored for benzoxazole derivatives, including those involving 2-aminophenol as a precursor. These methods have been used to efficiently synthesize benzoxazole compounds with diverse functional groups. Notably, the combination of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts has yielded promising results .
Molecular Structure Analysis
Chemical Reactions Analysis
- A three-component reaction involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO yields 2-unsubstituted benzothiazoles .
- Cyclization reactions of 2-aminophenols with β-diketones, catalyzed by a combination of Brønsted acid and CuI, provide various 2-substituted benzoxazoles .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Regioselectivity
The benzoxazole moiety, like 2-Ethyl-1,3-benzoxazol-4-amine, has been recognized for its role in chemical synthesis, particularly in enhancing regioselectivity. For instance, it has been used as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating a unique regioselectivity in chemical synthesis (Lahm & Opatz, 2014).
Polymer Research and Antimicrobial Functions
In polymer research, this compound-related compounds have been used to synthesize polymers with antimicrobial functions. Specifically, poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups exhibited antibacterial properties, indicating the relevance of benzoxazole derivatives in the development of antimicrobial polymers (Waschinski & Tiller, 2005).
Catalysis and Green Chemistry
In the realm of green chemistry, derivatives of this compound have been used to catalyze the formation of 2-aminobenzoxazoles through an electrochemically initiated coupling process. This process avoids the use of excess chemical oxidant and supports the reduction of waste, showcasing the compound's application in sustainable chemical practices (Gao et al., 2014).
Anticancer Research
Moreover, derivatives of this compound have been studied for their potential as anticancer agents. For example, a series of cyclic amine-containing benzoxazole and benzoxazolone derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines, indicating the compound's potential in cancer research (Murty et al., 2011).
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . More research is needed to identify the specific targets of 2-Ethyl-1,3-benzoxazol-4-amine.
Mode of Action
Benzoxazoles are known to exhibit a broad substrate scope and functionalization, offering several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzoxazoles are known to interact with various biochemical pathways due to their broad substrate scope and functionalization
Result of Action
Benzoxazoles are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.
Biochemische Analyse
Biochemical Properties
2-Ethyl-1,3-benzoxazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial, antifungal, and anticancer activities . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been found to induce apoptosis, a process of programmed cell death, by activating caspases and other apoptotic proteins . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound has been shown to alter gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes . For example, its interaction with cytochrome P450 enzymes leads to the inhibition of drug metabolism, which can enhance the therapeutic effects of certain drugs . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects such as antimicrobial and anticancer activities without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with enzymes involved in drug metabolism and its ability to induce oxidative stress . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s metabolism can affect its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological effects and therapeutic potential . Understanding the transport and distribution of this compound is essential for optimizing its use in biomedical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression . In the mitochondria, it can affect cellular metabolism and induce apoptosis . The subcellular localization of this compound is a key factor in determining its biological effects and therapeutic potential.
Eigenschaften
IUPAC Name |
2-ethyl-1,3-benzoxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXQMIZDXNTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476979 | |
| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477603-35-3 | |
| Record name | 2-Ethyl-1,3-benzoxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
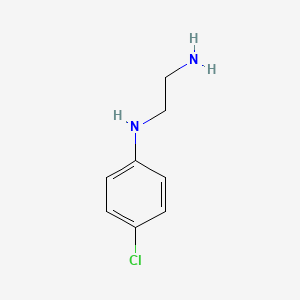

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
